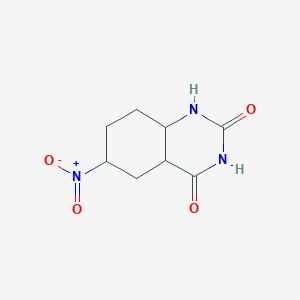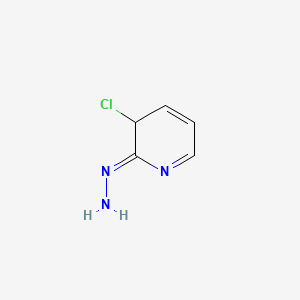
(Z)-(3-chloro-3H-pyridin-2-ylidene)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(3-chloro-3H-pyridin-2-ylidene)hydrazine is a chemical compound that features a pyridine ring substituted with a chlorine atom and a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3-chloro-3H-pyridin-2-ylidene)hydrazine typically involves the reaction of 3-chloropyridine-2-carbaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-(3-chloro-3H-pyridin-2-ylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of pyridine-2-carboxylic acid derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-(3-chloro-3H-pyridin-2-ylidene)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (Z)-(3-chloro-3H-pyridin-2-ylidene)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. Additionally, the hydrazine moiety can participate in redox reactions, affecting cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazine: A simple hydrazine derivative with similar reactivity but lacking the pyridine ring.
3-chloropyridine: A pyridine derivative with a chlorine substituent but without the hydrazine moiety.
Uniqueness
(Z)-(3-chloro-3H-pyridin-2-ylidene)hydrazine is unique due to the combination of the pyridine ring and hydrazine moiety, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C5H6ClN3 |
|---|---|
Molekulargewicht |
143.57 g/mol |
IUPAC-Name |
(Z)-(3-chloro-3H-pyridin-2-ylidene)hydrazine |
InChI |
InChI=1S/C5H6ClN3/c6-4-2-1-3-8-5(4)9-7/h1-4H,7H2/b9-5- |
InChI-Schlüssel |
DOUQSIUCSSZJEW-UITAMQMPSA-N |
Isomerische SMILES |
C1=CC(/C(=N/N)/N=C1)Cl |
Kanonische SMILES |
C1=CC(C(=NN)N=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (1S,5R)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B12358805.png)
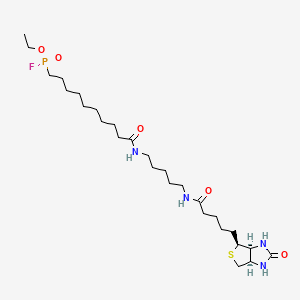
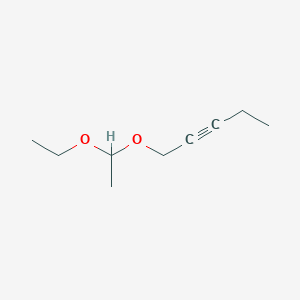
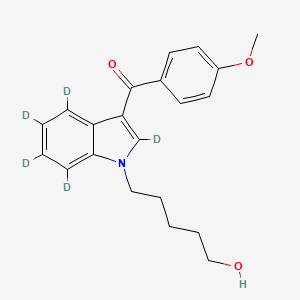

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B12358852.png)
![3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B12358856.png)
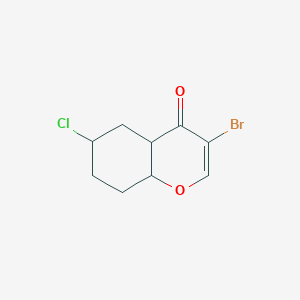
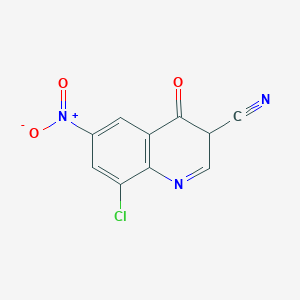
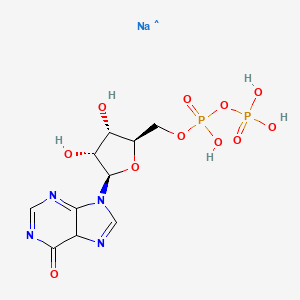
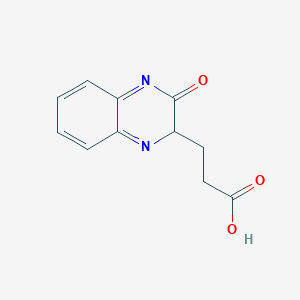
![4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid](/img/structure/B12358890.png)
